ethyl 4,5-difluoro-1H-indole-2-carboxylate
Overview
Description
Ethyl 4,5-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications .
Mechanism of Action
Target of Action
Ethyl 4,5-difluoro-1H-indole-2-carboxylate is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-difluoro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluoroaniline and ethyl 2-bromoacetate.
Formation of Indole Core: The indole core is formed through a cyclization reaction. This can be achieved by heating the starting materials in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere.
Esterification: The resulting indole intermediate is then esterified using ethyl chloroformate in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,5-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products:
Substitution: Products with various functional groups replacing the fluorine atoms.
Oxidation: Oxo derivatives of the indole compound.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
Ethyl 4,5-difluoro-1H-indole-2-carboxylate has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is utilized in the development of organic electronic materials and fluorescent dyes.
Agricultural Chemistry: The compound is explored for its potential use in agrochemicals as a pesticide or herbicide
Comparison with Similar Compounds
Ethyl 4,5-difluoro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5,6-difluoro-1H-indole-2-carboxylate: Similar structure but with fluorine atoms at different positions, leading to variations in chemical reactivity and biological activity.
Ethyl 4,6-difluoro-1H-indole-2-carboxylate: Another isomer with distinct properties and applications.
Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 4,5-difluoro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 225.19 g/mol. The compound features a difluorinated indole ring system, which enhances its electronic properties and biological interactions.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including:
- Nucleophilic substitutions to introduce fluorine atoms at the 4 and 5 positions of the indole ring.
- Esterification to form the ethyl ester at the carboxylic acid position.
Various synthetic pathways have been documented, showcasing the compound's versatility as a building block for more complex derivatives.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity. Studies have demonstrated its efficacy against viruses such as influenza A. In vitro assays reveal:
- IC50 Values : The compound shows inhibitory concentrations (IC50) in the low micromolar range against influenza virus in cell culture models.
- Selectivity Index (SI) : The SI is calculated to assess safety relative to cytotoxicity, indicating a favorable therapeutic window for antiviral applications .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Molecular docking studies suggest strong binding affinities to critical enzymes involved in cancer progression, such as:
- Cyclooxygenase (COX) : Inhibition of COX may reduce inflammation and tumor growth.
- Topoisomerase II : Targeting this enzyme can interfere with DNA replication in cancer cells.
Case studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines, with IC50 values often below 10 µM .
Cardiovascular Applications
In cardiovascular pharmacology, derivatives of this compound are being explored for their antihypertriglyceridemic effects. Preliminary studies indicate potential mechanisms involving:
- Regulation of lipid metabolism : Compounds similar to this compound may help lower triglyceride levels in hyperlipidemic models .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Receptor Binding : The indole structure allows for interactions with receptors and enzymes, modulating their activity.
- Fluorine Substituents : The presence of fluorine enhances binding affinity and metabolic stability, potentially leading to improved therapeutic outcomes .
Comparative Analysis with Related Compounds
A comparative analysis with other indole derivatives reveals unique properties associated with this compound. Below is a table summarizing key differences:
Compound | IC50 (µM) | Target | Activity Type |
---|---|---|---|
This compound | <10 | COX, Topoisomerase II | Anticancer |
Ethyl 4-Fluoro-1H-Indole-2-Carboxylate | ~20 | Various receptors | Antiviral |
Ethyl 5-Difluoro-Indole Derivative | ~15 | Lipid metabolism | Antihyperlipidemic |
Properties
IUPAC Name |
ethyl 4,5-difluoro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPIGDPELRNWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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